![molecular formula C14H19N3O5S B2483640 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2034587-44-3](/img/structure/B2483640.png)
2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations into their synthesis and pharmacological activities . These compounds have shown promising results in medicinal chemistry, with many of them displaying good activity .
Synthesis Analysis
The synthesis of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide and its derivatives involves various chemical techniques and computational chemistry applications . A series of these compounds was synthesized, and their chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide is based on molecular interactions with triggered functional groups and specific physicochemical properties . The InChI code for a similar compound, 4-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid, is1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide and its derivatives are complex and involve multiple steps . The exact reactions would depend on the specific derivative being synthesized.Scientific Research Applications
Medicinal Chemistry
This compound is part of a group of substances studied in medicinal chemistry . Medicinal chemistry combines chemistry and pharmacology to design and develop new pharmaceutical compounds . The compound could be used in the synthesis of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .
Therapeutic Candidates
Phenoxy acetamide and its derivatives, including “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide”, are being investigated as possible therapeutic candidates . These compounds could potentially enhance the quality of life by proving to be successful agents in terms of safety and efficacy .
Antioxidant Activity
Some derivatives of phenoxy acetamide have shown great antioxidant activity . This suggests that “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide” could potentially be used in antioxidant screening .
Alzheimer’s Disease Treatment
Derivatives of this compound have been designed and synthesized as acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease . These inhibitors can temporarily relieve symptoms and reduce memory impairment .
Acetylcholinesterase Inhibitory Activities
The compound could potentially be used in the development of acetylcholinesterase inhibitors . These inhibitors are used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide”, have been synthesized and evaluated for their anticonvulsant activity . This suggests potential anticonvulsant applications for “2-(4-((4-Acetylpiperazin-1-yl)sulfonyl)phenoxy)acetamide” as well .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Similar compounds have been found to inhibit ache by binding to the enzyme and preventing it from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache, the compound would affect the cholinergic pathway, which is involved in various cognitive functions .
Result of Action
By inhibiting ache and increasing acetylcholine levels, the compound could potentially enhance cognitive function .
properties
IUPAC Name |
2-[4-(4-acetylpiperazin-1-yl)sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-11(18)16-6-8-17(9-7-16)23(20,21)13-4-2-12(3-5-13)22-10-14(15)19/h2-5H,6-10H2,1H3,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHTTVISQGJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.